Diazoxide choline

Pharmacokinetics Controlled Release Diazoxide

Diazoxide choline (DCCR/Vykat XR) is a crystalline choline salt prodrug of diazoxide, formulated as once-daily extended-release tablets. Unlike immediate-release diazoxide (Proglycem), it delivers a delayed Tmax (22 hr), 47% lower Cmax, and sustained 24-hour plasma levels—critical for consistent hyperphagia control in PWS. This compound is the ONLY FDA-approved therapy for this indication. Procure for preclinical metabolic, IVIVC, or KATP channel research. NOT interchangeable with generic diazoxide oral suspension.

Molecular Formula C13H20ClN3O3S
Molecular Weight 333.84 g/mol
CAS No. 1098065-76-9
Cat. No. B8422379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoxide choline
CAS1098065-76-9
Molecular FormulaC13H20ClN3O3S
Molecular Weight333.84 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO
InChIInChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1
InChIKeyYLLWQNAEYILHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazoxide Choline (CAS 1098065-76-9) Controlled-Release Formulation for Prader-Willi Syndrome Hyperphagia Management


Diazoxide choline is a crystalline salt and prodrug of diazoxide, formulated as a once-daily, extended-release tablet (DCCR) for oral administration [1]. It functions as an ATP-sensitive potassium (KATP) channel activator, and upon oral administration, rapidly hydrolyzes to the active moiety diazoxide [2]. This proprietary formulation is distinct from the immediate-release diazoxide oral suspension (Proglycem®), demonstrating a markedly different pharmacokinetic profile characterized by a delayed Tmax and reduced peak-to-trough fluctuation [3]. DCCR is specifically indicated for the treatment of hyperphagia in adults and pediatric patients 4 years of age and older with Prader-Willi syndrome (PWS), representing the first FDA-approved therapy for this hallmark symptom of PWS [4].

Why Diazoxide Choline Cannot Be Substituted with Generic Diazoxide Oral Suspension


Generic substitution of diazoxide choline extended-release tablets with diazoxide oral suspension is clinically contraindicated due to fundamentally different pharmacokinetic profiles that preclude equivalent therapeutic outcomes [1]. Diazoxide choline's proprietary crystalline salt and controlled-release matrix technology are specifically engineered to provide a sustained, 24-hour absorption profile, which results in a significantly delayed Tmax (22 hours vs. 6.5 hours) and a 47% lower Cmax compared to the immediate-release oral suspension [2]. This extended-release characteristic is critical for maintaining constant intraday circulating drug levels, a prerequisite for consistent therapeutic response in Prader-Willi syndrome management and for minimizing Cmax-related adverse events [3]. Furthermore, the choline salt form imparts distinct physicochemical properties, including enhanced solubility and reduced plasma protein binding, which further differentiate its in vivo behavior from conventional diazoxide . Therefore, using the oral suspension would not replicate the steady-state drug exposure or safety profile of the proprietary DCCR formulation.

Quantitative Differentiation of Diazoxide Choline (DCCR) Versus Diazoxide Oral Suspension and Placebo


Extended-Release Pharmacokinetic Profile: Delayed Tmax and Reduced Cmax

In a head-to-head pharmacokinetic study (PK001) comparing single-dose DCCR to diazoxide oral suspension (Proglycem®) in obese subjects, DCCR exhibited a significantly delayed time to maximum plasma concentration (Tmax) and a substantially lower peak plasma concentration (Cmax) while maintaining a comparable total drug exposure (AUC) [1]. Specifically, the Tmax for DCCR was 22 hours compared to 6.5 hours for Proglycem®. The Cmax for DCCR was 9.07 μg/mL, which was 47% lower than the 13.32 μg/mL observed for Proglycem®. Despite this reduction in Cmax, the area under the curve (AUC0-∞) was only 15% lower for DCCR (588.34 μg*hr/mL vs. 678.01 μg*hr/mL for Proglycem®) [1].

Pharmacokinetics Controlled Release Diazoxide

Superior Efficacy in Reducing Severe Hyperphagia in Prader-Willi Syndrome

In the phase 3 DESTINY PWS trial (NCT03440814), a 13-week, randomized, double-blind, placebo-controlled study in 127 patients with PWS, DCCR demonstrated a statistically significant improvement in severe hyperphagia scores compared to placebo [1]. While the primary endpoint for the overall population did not reach significance, a pre-specified subgroup analysis of participants with severe hyperphagia showed a greater reduction in hyperphagia-related behaviors. Specifically, the change in hyperphagia score from baseline was -9.67 points for DCCR versus -4.26 points for placebo (P = 0.012) [1].

Efficacy Hyperphagia Prader-Willi Syndrome

Sustained Hyperphagia Control Demonstrated in Randomized Withdrawal Study

In a 16-week, randomized, double-blind withdrawal period study, participants with PWS who had previously received long-term DCCR therapy (2.5-4.5 years) were randomized to continue DCCR or switch to placebo [1]. The primary endpoint, change in Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score, worsened significantly more in the placebo group compared to the DCCR group. Specifically, the HQ-CT score increased by 7.6 points in the placebo group versus only 2.6 points in the DCCR group (P = 0.0022) [1]. Furthermore, the placebo cohort gained more weight and had a greater increase in BMI z-score (LS mean difference in weight: -1.6 kg; LS mean difference in BMI z-score: -0.09) [1].

Efficacy Withdrawal Study Hyperphagia

Long-Term Glycemic Safety Profile with Modest HbA1c Increases

An analysis of glycemic outcomes in 125 participants with PWS receiving DCCR for up to 4.5 years (mean exposure 131.5 weeks) demonstrated a manageable glycemic safety profile [1]. Mean HbA1c increased from a baseline of 5.55% to 5.79% at Week 13, and remained at or below 5.70% through Week 156 (5.72% at Week 156) [1]. Hyperglycemia-related adverse events were reported in 33.6% of subjects, but the majority were manageable, with only 4.4% of participants requiring treatment withdrawal [1]. These changes were non-clinically significant and manageable with standard care.

Safety Glycemic Control Long-term

Lipid-Lowering Efficacy in Phase 2b Dyslipidemia Study

In Phase 2b clinical trials for dyslipidemia, DCCR demonstrated significant reductions in key lipid parameters compared to baseline . The treatment led to a 30-50% reduction in triglycerides, a 10-15% reduction in non-HDL cholesterol and Apo B, and a 5-10% increase in HDL-cholesterol . This lipid-modulating effect is attributed to DCCR's unique mechanism of reducing the production of triglyceride-rich lipoprotein particles, distinct from existing therapies like fibrates and omega-3 fatty acids that primarily increase clearance .

Efficacy Dyslipidemia Triglycerides

Optimal Research and Clinical Procurement Scenarios for Diazoxide Choline (Vykat XR)


Clinical Management of Severe Hyperphagia in Prader-Willi Syndrome

Diazoxide choline extended-release tablets (Vykat XR) are specifically indicated and should be procured for the long-term management of hyperphagia in patients with PWS. The evidence from the DESTINY PWS trial demonstrates its superior efficacy in reducing severe hyperphagia compared to placebo [1]. The randomized withdrawal study further confirms that continued treatment is necessary to prevent worsening of hyperphagic behaviors and associated weight gain [2]. This scenario leverages the drug's unique indication and proven clinical benefit in a population with no other approved pharmacotherapy for this core symptom.

Pharmacokinetic and Formulation Science Research

Diazoxide choline serves as an excellent model compound for studying the impact of salt formation and controlled-release technology on the pharmacokinetics of a BCS Class II drug. Researchers can compare the absorption profile of DCCR (Tmax 22 hr, Cmax 9.07 μg/mL) against the immediate-release diazoxide oral suspension (Tmax 6.5 hr, Cmax 13.32 μg/mL) to investigate the principles of extended-release formulation design [1]. Its well-characterized PK profile across multiple studies in obese and PWS populations provides a robust dataset for in vitro-in vivo correlation (IVIVC) studies.

Investigational Use in Dyslipidemia and Metabolic Syndrome

Given its novel mechanism of action in reducing hepatic lipoprotein production, diazoxide choline (DCCR) is a compound of interest for research into novel therapies for dyslipidemia, particularly hypertriglyceridemia. Phase 2b data showing a 30-50% reduction in triglycerides [1] supports its investigation in preclinical models of metabolic syndrome and in clinical trials for patients with high cardiovascular risk who are intolerant or unresponsive to standard therapies. Its unique KATP channel activation pathway offers a potential for combination therapy with statins.

Long-Term Safety and Tolerability Studies in Rare Neurodevelopmental Disorders

The long-term safety data for DCCR, with over 4.5 years of exposure in a PWS cohort, provides a foundation for studying the chronic effects of KATP channel activation in neurodevelopmental and metabolic disorders [1]. The modest and manageable impact on glycemic control (HbA1c increase of ~0.2% from baseline) [1] is a critical safety parameter that can be benchmarked against other KATP channel openers or investigational agents for similar indications.

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